molecular formula C23H27ClN2O3S B611015 Ogt-IN-2 CAS No. 442665-87-4

Ogt-IN-2

Cat. No.: B611015
CAS No.: 442665-87-4
M. Wt: 446.99
InChI Key: HLPZEZRNGAXCJH-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OGT-IN-2 is a potent inhibitor of O-GlcNAc transferase, an enzyme responsible for the addition of N-acetylglucosamine to serine and threonine residues on proteinsThis compound has been widely used in scientific research to study the effects of O-GlcNAcylation and its implications in various diseases .

Preparation Methods

The synthesis of OGT-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

OGT-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on this compound.

    Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

OGT-IN-2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used to study the chemical properties and reactivity of O-GlcNAc transferase inhibitors.

    Biology: In biological research, this compound is employed to investigate the role of O-GlcNAcylation in cellular processes, such as signal transduction, transcription, and stress response.

    Medicine: this compound is used in medical research to explore the potential therapeutic applications of O-GlcNAc transferase inhibitors in diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting O-GlcNAc transferase

Mechanism of Action

OGT-IN-2 exerts its effects by inhibiting the activity of O-GlcNAc transferase, thereby preventing the addition of N-acetylglucosamine to serine and threonine residues on proteins. This inhibition disrupts the normal function of O-GlcNAcylation, leading to alterations in various cellular processes. The molecular targets of this compound include proteins involved in signal transduction, transcription, and stress response pathways. By modulating these pathways, this compound can influence cell growth, differentiation, and survival .

Comparison with Similar Compounds

OGT-IN-2 is unique among O-GlcNAc transferase inhibitors due to its high potency and specificity. Similar compounds include:

This compound stands out due to its specific inhibition of O-GlcNAc transferase, making it a valuable tool for studying the role of O-GlcNAcylation in various biological processes and diseases.

Properties

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.